

Unveiling the Selectivity of FN-1501: A Comparative Kinase Cross-Reactivity Profile

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Compound of Interest

Compound Name: FN-1501

Cat. No.: B607522

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FN-1501 is an investigational multi-kinase inhibitor demonstrating potent activity against key regulators of the cell cycle and oncogenic signaling pathways.^{[1][2][3][4]} This guide provides a comparative analysis of the cross-reactivity profile of **FN-1501** against a panel of kinases, juxtaposed with established kinase inhibitors, to offer researchers a comprehensive understanding of its selectivity. While extensive public kinome scan data for **FN-1501** is not yet available, this guide summarizes the known inhibitory activities and provides context through comparison with well-characterized agents.

Executive Summary

FN-1501 is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, CDK6) and FMS-like Tyrosine Kinase 3 (FLT3).^{[1][2]} Emerging data indicates its activity extends to other kinases including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Anaplastic Lymphoma Kinase (ALK), and RET proto-oncogene (RET).^{[5][6][7]} This profile suggests a therapeutic potential in various malignancies driven by these kinases. To understand its specificity, we compare its activity with the CDK4/6 inhibitors Palbociclib and Ribociclib, and the broader-spectrum tyrosine kinase inhibitors Sunitinib and Dasatinib.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the available half-maximal inhibitory concentration (IC₅₀) values for **FN-1501** and selected comparator drugs against key kinase targets. It is important to

note that direct comparison of IC50 values across different studies and assay formats should be interpreted with caution.

Table 1: Inhibitory Activity (IC50, nM) of **FN-1501** Against Primary Targets

Kinase Target	FN-1501 IC50 (nM)
CDK2/cyclin A	2.47
CDK4/cyclin D1	0.85
CDK6/cyclin D1	1.96
FLT3	0.28

Data sourced from MedChemExpress.[\[1\]](#)

Table 2: Comparative Inhibitory Activity (IC50, nM) Against a Panel of Kinases

Kinase Target	FN-1501	Palbociclib	Ribociclib	Sunitinib	Dasatinib
CDK Family					
CDK2	2.47	~110	>10,000	>10,000	<1
CDK4	0.85	11	10	-	-
CDK6	1.96	16	39	-	-
Tyrosine Kinases					
FLT3	0.28	-	-	50 (mutant)	30
KIT	Inhibits	-	-	2 (mutant)	<1
PDGFR α	Inhibits	-	-	2	<1
PDGFR β	Inhibits	-	-	2	<1
VEGFR2	Inhibits	-	-	80	16
SRC	-	-	-	>600	<1
ABL	-	-	-	>800	<1

Qualitative inhibition reported, specific IC50 values against a broad panel are not publicly available.[\[5\]](#)[\[6\]](#)[\[7\]](#) Sunitinib and Dasatinib data are compiled from various sources and represent a range of reported values.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing the potency and selectivity of compounds like **FN-1501**. The data presented in this guide are typically generated using biochemical assays. Below are detailed methodologies for two common types of in vitro kinase assays.

Radiometric Kinase Assay (e.g., ^{33}P -ATP Filter Binding Assay)

This method is considered a gold standard for its direct measurement of kinase activity.[16][17][18][19]

Principle: This assay measures the transfer of a radiolabeled phosphate group from $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ to a specific substrate (peptide or protein) by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Procedure:

- **Reaction Setup:** In a microplate, the kinase, a specific substrate, and the test compound (e.g., **FN-1501**) at various concentrations are incubated in a kinase reaction buffer.
- **Initiation:** The kinase reaction is initiated by the addition of a solution containing MgCl_2 and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- **Termination and Capture:** The reaction is stopped, and the reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.[20]
- **Washing:** The filter is washed multiple times to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Detection:** The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC_{50} values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

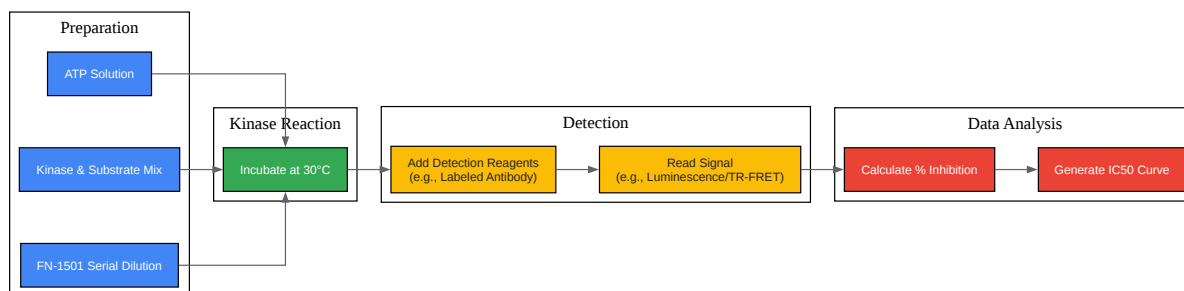
This is a non-radioactive, homogeneous assay format that is well-suited for high-throughput screening.[21][22][23][24][25]

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the SA-APC bind to it, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

Procedure:

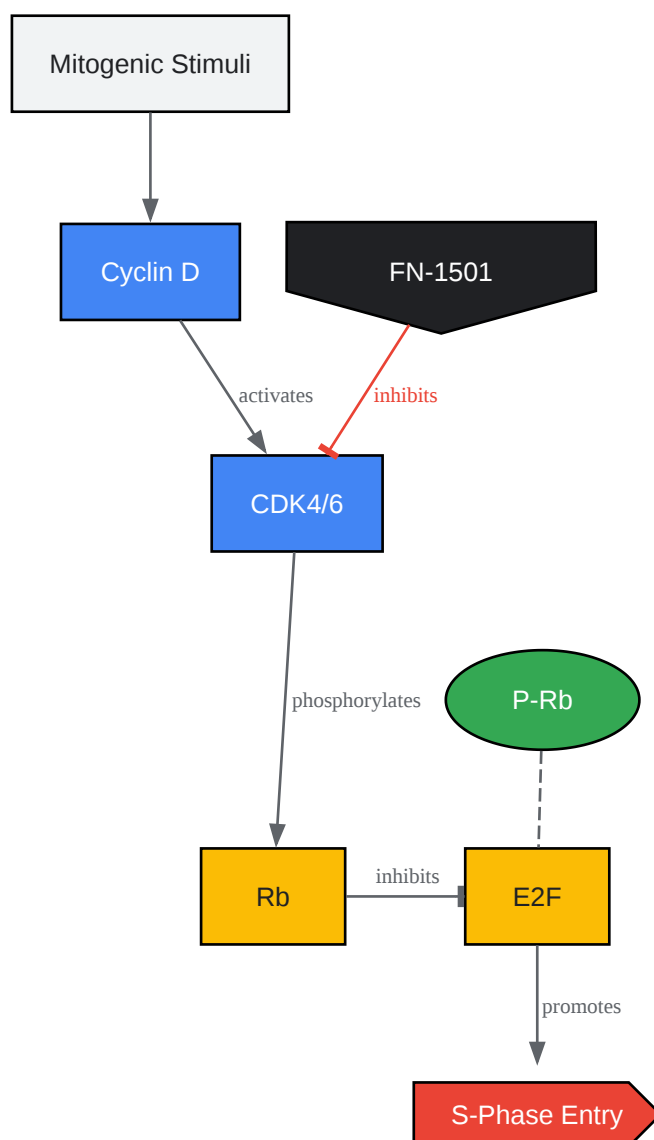
- **Kinase Reaction:** The kinase, a biotinylated substrate, ATP, and the test compound are incubated together in a microplate.
- **Detection:** After the kinase reaction, a solution containing a europium-labeled anti-phospho-substrate antibody and SA-APC is added.
- **Incubation:** The plate is incubated to allow for the binding of the detection reagents.
- **Signal Reading:** The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, typically by exciting at ~340 nm and reading emissions at ~615 nm (europium) and ~665 nm (APC).
- **Data Analysis:** The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The percentage of inhibition is determined relative to controls, and IC50 values are generated as described for the radiometric assay.

Mandatory Visualization



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Caption: General workflow for an in vitro biochemical kinase inhibition assay.



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Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition by **FN-1501**.

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